molecular formula C17H11Cl2N3O5S3 B8438569 5-((3,5-dichloropyridin-4-yl)thio)-N-(4-(methylsulfonyl)phenyl)-4-nitrothiophene-2-carboxamide

5-((3,5-dichloropyridin-4-yl)thio)-N-(4-(methylsulfonyl)phenyl)-4-nitrothiophene-2-carboxamide

Cat. No. B8438569
M. Wt: 504.4 g/mol
InChI Key: GTEDMDSLGCKYMS-UHFFFAOYSA-N
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Patent
US08680139B2

Procedure details

Prepared according to the procedure described for example 50 from 5-[(3,5-dichloro-4-pyridyl)sulfanyl]-4-nitro-thiophene-2-carbonyl chloride (120 mg, 0.33 mmol) and 4-methylsulfonylaniline (66 mg, 0.39 mmol). The title compound was obtained as a yellow solid (60 mg, 37% yield). 1H NMR (400 MHz, d6-DMSO) δ: 10.88 (1H, m), 9.01 (2H, s), 8.87 (1H, s), 7.96 (4H, s), 3.20 (3H, s). MS m/z: 502.04, 503.99 [M+H]+.
Name
5-[(3,5-dichloro-4-pyridyl)sulfanyl]-4-nitro-thiophene-2-carbonyl chloride
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step Two
Name
Yield
37%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:20])[C:7]=1[S:8][C:9]1[S:13][C:12]([C:14](Cl)=[O:15])=[CH:11][C:10]=1[N+:17]([O-:19])=[O:18].[CH3:21][S:22]([C:25]1[CH:31]=[CH:30][C:28]([NH2:29])=[CH:27][CH:26]=1)(=[O:24])=[O:23]>>[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:20])[C:7]=1[S:8][C:9]1[S:13][C:12]([C:14]([NH:29][C:28]2[CH:27]=[CH:26][C:25]([S:22]([CH3:21])(=[O:24])=[O:23])=[CH:31][CH:30]=2)=[O:15])=[CH:11][C:10]=1[N+:17]([O-:19])=[O:18]

Inputs

Step One
Name
5-[(3,5-dichloro-4-pyridyl)sulfanyl]-4-nitro-thiophene-2-carbonyl chloride
Quantity
120 mg
Type
reactant
Smiles
ClC=1C=NC=C(C1SC1=C(C=C(S1)C(=O)Cl)[N+](=O)[O-])Cl
Step Two
Name
Quantity
66 mg
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC=C(C1SC1=C(C=C(S1)C(=O)NC1=CC=C(C=C1)S(=O)(=O)C)[N+](=O)[O-])Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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